4-Chloro-8-ethyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-ethyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H14ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with a chlorine atom at the fourth position, an ethyl group at the eighth position, and a phenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-ethyl-2-phenylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . For instance, the reaction between 4-chloroaniline and 2-phenylacetaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-ethyl-2-phenylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products:
- Substitution reactions can yield various substituted quinolines.
- Oxidation can produce quinoline N-oxides.
- Reduction can lead to partially or fully hydrogenated quinoline derivatives .
Scientific Research Applications
4-Chloro-8-ethyl-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer and antimalarial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-ethyl-2-phenylquinoline involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . In the case of antimicrobial activity, the compound may interfere with bacterial DNA synthesis or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the chlorine, ethyl, and phenyl substitutions.
4-Chloroquinoline: Similar structure but without the ethyl and phenyl groups.
8-Ethylquinoline: Lacks the chlorine and phenyl groups.
2-Phenylquinoline: Lacks the chlorine and ethyl groups.
Uniqueness: 4-Chloro-8-ethyl-2-phenylquinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom can enhance its reactivity in substitution reactions, while the ethyl and phenyl groups can influence its biological activity and solubility .
Properties
CAS No. |
1155605-26-7 |
---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
4-chloro-8-ethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-2-12-9-6-10-14-15(18)11-16(19-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |
InChI Key |
CJEDSUQWKOHUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.